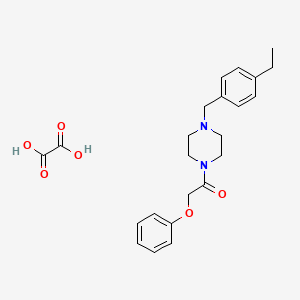![molecular formula C19H15F3NO3P B5054438 diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
diphenyl [2-(trifluoromethyl)phenyl]amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [2-(trifluoromethyl)phenyl]amidophosphate, also known as DFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive organophosphate compound that has been used as a tool for studying the mechanisms of action of enzymes such as acetylcholinesterase.
Wissenschaftliche Forschungsanwendungen
Diphenyl [2-(trifluoromethyl)phenyl]amidophosphate has been widely used in scientific research for its ability to irreversibly inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitter levels in the nervous system. diphenyl [2-(trifluoromethyl)phenyl]amidophosphate has also been used as a tool for studying the mechanisms of action of other enzymes, such as carboxylesterases and lipases. Additionally, diphenyl [2-(trifluoromethyl)phenyl]amidophosphate has been used to study the effects of organophosphate poisoning and to develop antidotes for such poisoning.
Wirkmechanismus
Diphenyl [2-(trifluoromethyl)phenyl]amidophosphate acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diphenyl [2-(trifluoromethyl)phenyl]amidophosphate are primarily related to its inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine in the synaptic cleft, which can result in a range of effects depending on the location and concentration of the neurotransmitter. Symptoms of diphenyl [2-(trifluoromethyl)phenyl]amidophosphate poisoning can include muscle weakness, respiratory distress, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl [2-(trifluoromethyl)phenyl]amidophosphate has several advantages as a tool for studying enzyme mechanisms and organophosphate poisoning. It is a highly reactive compound that can irreversibly inhibit enzyme activity, providing a powerful tool for studying enzyme kinetics and structure-function relationships. However, diphenyl [2-(trifluoromethyl)phenyl]amidophosphate is also highly toxic and must be handled with extreme care. It also has limited solubility in water, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research involving diphenyl [2-(trifluoromethyl)phenyl]amidophosphate. One area of interest is the development of new antidotes for organophosphate poisoning. Another area of interest is the development of new tools for studying enzyme mechanisms and structure-function relationships. Additionally, there is ongoing research into the use of diphenyl [2-(trifluoromethyl)phenyl]amidophosphate as a potential therapeutic agent for certain diseases, such as Alzheimer's disease. Overall, diphenyl [2-(trifluoromethyl)phenyl]amidophosphate remains an important tool for scientific research and has the potential to contribute to a wide range of scientific discoveries in the future.
Synthesemethoden
Diphenyl [2-(trifluoromethyl)phenyl]amidophosphate can be synthesized through the reaction of diphenylamine with phosphoryl chloride and trifluoromethylbenzene. The reaction is typically carried out under anhydrous conditions and yields a white crystalline solid. The purity of the final product can be improved through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-diphenoxyphosphoryl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3NO3P/c20-19(21,22)17-13-7-8-14-18(17)23-27(24,25-15-9-3-1-4-10-15)26-16-11-5-2-6-12-16/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHSNFYVSRECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=CC=C2C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-1-(4-ethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5054357.png)
![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5054385.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)

